molecular formula C18H15FO3 B11989133 4'-Fluoro-7-(1-methylethoxy)isoflavone CAS No. 131814-58-9

4'-Fluoro-7-(1-methylethoxy)isoflavone

Cat. No.: B11989133
CAS No.: 131814-58-9
M. Wt: 298.3 g/mol
InChI Key: BZTQIVBTNKHMHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Fluoro-7-(1-methylethoxy)isoflavone is a synthetic isoflavone derivative. Isoflavones are a class of naturally occurring organic compounds related to flavonoids, which are widely distributed in the plant kingdom. This particular compound is characterized by the presence of a fluorine atom at the 4’ position and an isopropoxy group at the 7 position of the isoflavone backbone. Isoflavones are known for their potential health benefits, including antioxidant, anti-inflammatory, and estrogenic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-7-(1-methylethoxy)isoflavone typically involves the introduction of the fluorine atom and the isopropoxy group onto the isoflavone core. One common method is the use of fluorinated precursors and isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the selective substitution at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4’-Fluoro-7-(1-methylethoxy)isoflavone can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

4’-Fluoro-7-(1-methylethoxy)isoflavone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Fluoro-7-(1-methylethoxy)isoflavone involves its interaction with estrogen receptors, mimicking the effects of natural estrogens. This interaction can lead to the modulation of gene expression and cellular signaling pathways involved in bone metabolism, antioxidant defense, and inflammation. The compound’s fluorine atom enhances its binding affinity and selectivity for estrogen receptors, contributing to its biological activity .

Comparison with Similar Compounds

Uniqueness: 4’-Fluoro-7-(1-methylethoxy)isoflavone is unique due to the presence of the fluorine atom, which enhances its biological activity and stability compared to other isoflavones. This structural modification allows for improved interaction with molecular targets and potentially greater therapeutic efficacy .

Properties

CAS No.

131814-58-9

Molecular Formula

C18H15FO3

Molecular Weight

298.3 g/mol

IUPAC Name

3-(4-fluorophenyl)-7-propan-2-yloxychromen-4-one

InChI

InChI=1S/C18H15FO3/c1-11(2)22-14-7-8-15-17(9-14)21-10-16(18(15)20)12-3-5-13(19)6-4-12/h3-11H,1-2H3

InChI Key

BZTQIVBTNKHMHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.